molecular formula C17H14ClN3O2 B11006125 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B11006125
M. Wt: 327.8 g/mol
InChI Key: KIPGJMAMWLVOTD-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Preparation Methods

The synthesis of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of m-chloroaniline with triethyl orthoformate to form bis(m-chlorophenyl)methanimine. This intermediate is then reacted with diethyl malonate under the catalysis of boron trifluoride to yield m-chlorophenylmethylenemalonate. The final step involves cyclization at high temperatures (270-280°C) in paraffin oil to produce 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester .

Chemical Reactions Analysis

7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine and hydroxychloroquine. Compared to these compounds, 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide has unique structural features that may confer different biological activities. For instance, the presence of the pyridin-4-yl group may enhance its binding affinity to certain molecular targets .

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-1-2-13-15(9-12)21-10-14(16(13)22)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)

InChI Key

KIPGJMAMWLVOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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